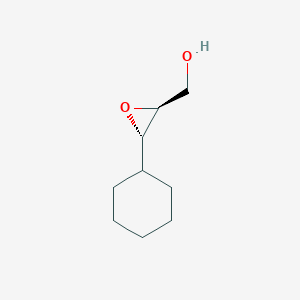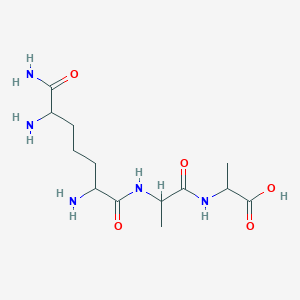
Ácido 4-((benciloxi)carbonil)benzoico
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like 4-((Benzyloxy)carbonyl)benzoic acid often involves multi-step organic reactions, including functional group transformations and coupling reactions. Protocols such as the Suzuki coupling reactions have been utilized for the synthesis of similar biaryl compounds, which then undergo further modifications like lactonization to yield the desired product (Mazimba, 2016).
Molecular Structure Analysis
The molecular structure of 4-((Benzyloxy)carbonyl)benzoic acid is characterized by the presence of a benzoic acid moiety and a benzyloxy carbonyl group. This structure is key to its reactivity and the interactions it can participate in. Studies on similar compounds have emphasized the importance of understanding the steric and electronic effects of substituents on the aromatic rings for predicting reactivity and binding affinity in biological systems (Cantekin, de Greef, & Palmans, 2012).
Aplicaciones Científicas De Investigación
Síntesis de benzamidas
Las benzamidas son esenciales en la industria farmacéutica debido a su presencia en una variedad de agentes terapéuticos. El compuesto Ácido 4-((benciloxi)carbonil)benzoico sirve como precursor en la síntesis de benzamidas. Un método ecológico y eficiente implica la condensación de ácidos benzoicos y aminas bajo irradiación ultrasónica, utilizando un catalizador ácido sólido derivado de tierra de diatomeas y líquidos iónicos . Este proceso es significativo para producir benzamidas que se utilizan ampliamente en medicamentos como la loperamida y el acetaminofén.
Intermediarios farmacéuticos
El compuesto se utiliza como intermedio en la fabricación de productos farmacéuticos. Su papel es crucial en la formación de enlaces amida, que son una característica común en muchas moléculas de fármacos. Esto incluye medicamentos para tratar afecciones como la hipercolesterolemia, la hipertensión y el cáncer .
Industrias del plástico y el papel
En las industrias del plástico y el papel, las benzamidas derivadas del This compound se utilizan para modificar las propiedades de los materiales. Pueden actuar como plastificantes, estabilizadores o modificar las características superficiales de papeles y plásticos .
Productos químicos agrícolas
Los derivados de benzamida también se emplean en la agricultura. Pueden servir como intermediarios en la síntesis de pesticidas o herbicidas, contribuyendo al desarrollo de productos químicos agrícolas más eficientes y respetuosos con el medio ambiente .
Aplicaciones de la química verde
La síntesis ecológica de benzamidas utilizando This compound se alinea con los principios de la química verde. El uso de irradiación ultrasónica y catalizadores reciclables minimiza el impacto ambiental y mejora la sostenibilidad en los procesos químicos .
Desarrollo de catalizadores
El compuesto está involucrado en el desarrollo de nuevos catalizadores. Estos catalizadores están diseñados para ser altamente eficientes y reutilizables, proporcionando sitios activos para diversas reacciones químicas, incluida la síntesis de benzamidas .
Síntesis de compuestos éteres
Un método asistido por tensioactivos para la síntesis de compuestos éteres utiliza This compound. Este método se considera ecológico y se realiza en medios acuosos, lo cual es beneficioso para el medio ambiente .
Investigación y desarrollo
Como reactivo químico, el This compound es esencial en la investigación y el desarrollo dentro de la química y la ciencia de los materiales. Se utiliza para explorar nuevas vías sintéticas y desarrollar nuevos materiales con propiedades específicas .
Mecanismo De Acción
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that benzylic compounds can undergo various chemical transformations, leading to different products .
Action Environment
It’s known that environmental conditions can significantly impact the reactions of benzylic compounds .
Propiedades
IUPAC Name |
4-phenylmethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIMQYNCUGNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)



![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)



